molecular formula C23H34O3Si B6343323 tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane CAS No. 63121-17-5

tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane

Cat. No.: B6343323
CAS No.: 63121-17-5
M. Wt: 386.6 g/mol
InChI Key: ZDJPNXOYWDZLEP-JOCHJYFZSA-N
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Description

tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane: is an organosilicon compound that features a silicon atom bonded to a tert-butyl group, two butoxy groups, and a propoxy group. Organosilicon compounds are widely used in various fields due to their unique chemical properties, including stability, flexibility, and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane typically involves the reaction of a silicon-containing precursor with tert-butyl, butoxy, and propoxy reagents. Common synthetic routes may include:

    Hydrosilylation: The addition of silicon-hydrogen bonds to alkenes or alkynes in the presence of a catalyst.

    Grignard Reaction: The reaction of organomagnesium halides with silicon halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation or alkoxylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane can undergo various chemical reactions, including:

    Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.

    Reduction: Reduction of silicon-oxygen bonds to silicon-hydrogen bonds.

    Substitution: Replacement of one or more groups attached to the silicon atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, ozone, or peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions may produce various organosilicon derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials and catalysts.

Biology

In biological research, organosilicon compounds are explored for their potential use in drug delivery systems and as biocompatible materials for medical implants.

Medicine

In medicine, these compounds are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry

In industry, this compound is used in the production of silicone-based materials, coatings, and adhesives due to its stability and flexibility.

Mechanism of Action

The mechanism of action of tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane involves its interaction with molecular targets through silicon-oxygen and silicon-carbon bonds. These interactions can influence various biochemical pathways and cellular processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Compounds: Featuring three methyl groups attached to silicon.

    Triethoxysilane Compounds: Containing three ethoxy groups attached to silicon.

    Dimethylsilane Compounds: With two methyl groups attached to silicon.

Uniqueness

tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane is unique due to its specific combination of tert-butyl, butoxy, and propoxy groups, which confer distinct chemical properties and reactivity compared to other organosilicon compounds.

Properties

IUPAC Name

[(2R)-2,3-bis(phenylmethoxy)propoxy]-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3Si/c1-23(2,3)27(4,5)26-19-22(25-17-21-14-10-7-11-15-21)18-24-16-20-12-8-6-9-13-20/h6-15,22H,16-19H2,1-5H3/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJPNXOYWDZLEP-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(COCC1=CC=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H](COCC1=CC=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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